molecular formula C41H62O8 B14189250 Methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate CAS No. 874624-04-1

Methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate

Cat. No.: B14189250
CAS No.: 874624-04-1
M. Wt: 682.9 g/mol
InChI Key: MGGWOKWSBDRXPG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate typically involves esterification reactions. One common method is the reaction of benzoic acid derivatives with undec-10-enoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes or receptors. The long aliphatic chains may also facilitate membrane interactions, enhancing the compound’s bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate is unique due to its specific chain length and ester configuration, which can influence its chemical reactivity and biological activity. The presence of three ester groups also provides multiple sites for chemical modification, making it a versatile compound for various applications .

Properties

CAS No.

874624-04-1

Molecular Formula

C41H62O8

Molecular Weight

682.9 g/mol

IUPAC Name

methyl 3,4,5-tri(undec-10-enoyloxy)benzoate

InChI

InChI=1S/C41H62O8/c1-5-8-11-14-17-20-23-26-29-37(42)47-35-32-34(41(45)46-4)33-36(48-38(43)30-27-24-21-18-15-12-9-6-2)40(35)49-39(44)31-28-25-22-19-16-13-10-7-3/h5-7,32-33H,1-3,8-31H2,4H3

InChI Key

MGGWOKWSBDRXPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)OC(=O)CCCCCCCCC=C)OC(=O)CCCCCCCCC=C)OC(=O)CCCCCCCCC=C

Origin of Product

United States

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